molecular formula C18H30N2O4 B13909997 4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid

4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B13909997
M. Wt: 338.4 g/mol
InChI Key: QIKQKLTYEBUSOH-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.2]octane scaffold substituted at position 4 with a tert-butoxycarbonyl (Boc)-protected piperazine group and a carboxylic acid at position 1. The bicyclo[2.2.2]octane core is a saturated bioisostere of benzene, offering enhanced metabolic stability and reduced π-π stacking interactions compared to aromatic systems . Derivatives of bicyclo[2.2.2]octane-1-carboxylic acid (CAS 699-55-8) are widely used in medicinal chemistry as rigid scaffolds for drug design .

Properties

Molecular Formula

C18H30N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]bicyclo[2.2.2]octane-1-carboxylic acid

InChI

InChI=1S/C18H30N2O4/c1-16(2,3)24-15(23)19-10-12-20(13-11-19)18-7-4-17(5-8-18,6-9-18)14(21)22/h4-13H2,1-3H3,(H,21,22)

InChI Key

QIKQKLTYEBUSOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C23CCC(CC2)(CC3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis generally involves two key components:

The main synthetic strategy is the formation of an amide or related linkage between these two components, often through activation of the carboxylic acid and nucleophilic substitution on the piperazine nitrogen.

Detailed Preparation Methods

Amide Coupling via Activated Ester or Carbodiimide Chemistry

Although explicit detailed procedures for this exact compound are scarce, standard amide coupling methods are applicable:

  • Activation of bicyclo[2.2.2]octane-1-carboxylic acid using carbodiimide reagents (e.g., EDC, DCC) or formation of active esters.
  • Reaction with 4-(tert-butoxycarbonyl)piperazine to form the amide bond.
  • Typical solvents: dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).
  • Reaction temperatures: 0°C to room temperature.
  • Purification by silica gel chromatography.

This approach is supported by general synthetic practices for similar compounds containing piperazine and bicyclic carboxylic acid moieties.

Synthesis of Boc-Protected Piperazine Intermediates via Halogenation

A common preparatory step involves converting 4-(2-hydroxyethyl)piperazine-1-carboxylate into a corresponding bromoethyl intermediate, which then undergoes nucleophilic substitution to attach the bicyclo[2.2.2]octane moiety.

Typical procedure:

Step Reagents & Conditions Yield Notes
Bromination of 4-(2-hydroxyethyl)piperazine-1-carboxylate Carbon tetrabromide (CBr4), triphenylphosphine (PPh3), dichloromethane, 0–20°C, 20 h 78–83.7% Reaction proceeds via Appel reaction converting alcohol to bromide
Purification Silica gel column chromatography, hexane/ethyl acetate eluent - Yellow solid or colorless oil obtained

This step is crucial for preparing reactive intermediates for further coupling.

Coupling with Bicyclo[2.2.2]octane Derivatives

After preparing the Boc-protected piperazine bromide, nucleophilic substitution with bicyclo[2.2.2]octane-1-carboxylate derivatives can be performed:

  • The bicyclo[2.2.2]octane carboxylate is deprotonated or activated.
  • Nucleophilic substitution onto the bromide-bearing piperazine.
  • Conditions: polar aprotic solvents (DMF, DMSO), mild heating (60–80°C).
  • Reaction times: 12–24 hours.

This step links the bicyclic scaffold to the piperazine moiety, forming the target compound.

Representative Experimental Data

Yield (%) Reaction Conditions Description
83.7 Carbon tetrabromide, triphenylphosphine, dichloromethane, 20°C, ice cooling Conversion of Boc-protected hydroxyethyl piperazine to bromide intermediate; yellow solid obtained
78 Same reagents, 0–20°C, 20 h Similar bromination reaction; colorless oil product
80+ (typical) Amide coupling with activated bicyclo[2.2.2]octane-1-carboxylic acid derivative, room temperature Formation of final compound; purified by silica gel chromatography

Analytical and Purification Techniques

  • Purification : Silica gel column chromatography using hexane/ethyl acetate or petroleum ether/ethyl acetate mixtures.
  • Characterization : Proton nuclear magnetic resonance (H1-NMR), mass spectrometry (MS), and infrared spectroscopy (IR).
  • Molecular weight : 338.4 g/mol.
  • Molecular formula : C18H30N2O4.
  • IUPAC Name : 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]bicyclo[2.2.2]octane-1-carboxylic acid.

Summary Table of Preparation Steps

Step No. Reaction Reagents/Conditions Yield (%) Product Description
1 Bromination of Boc-protected hydroxyethyl piperazine Carbon tetrabromide, triphenylphosphine, DCM, 0–20°C, 20 h 78–83.7 Boc-protected bromoethyl piperazine intermediate
2 Coupling with bicyclo[2.2.2]octane-1-carboxylic acid derivative Amide coupling reagents (e.g., EDC), DMF or DCM, RT ~80 Target compound: 4-(4-tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid

Chemical Reactions Analysis

4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[2.2.2]octane Derivatives

(a) Bicyclo[2.2.2]octane-1-carboxylic acid (CAS 699-55-8)
  • Structure : Base compound without substituents.
  • Molecular Weight : 154.21 g/mol.
  • Role : Serves as a foundational scaffold for synthesizing derivatives like the target compound. Its rigidity mimics phenyl rings but with improved solubility and stability .
(b) 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 1459-96-7)
  • Structure : Methyl ester at position 4 and carboxylic acid at position 1.
  • Synthesis: Prepared via esterification and Curtius rearrangement using DPPA and tert-butanol .
  • Applications : Intermediate for introducing tert-butyl carbamate groups, a key step in synthesizing Boc-protected analogs .
(c) 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid (CAS 702-67-0)
  • Structure : Methyl group at position 3.
  • Molecular Weight : 168.23 g/mol.
  • Properties : Demonstrates how alkyl substituents modulate lipophilicity without altering the core’s rigidity .

Piperazine-Containing Analogs

(a) [4-(tert-Butoxycarbonyl)piperazin-1-yl]acetic acid (CAS 156478-71-6)
  • Structure : Boc-piperazine linked to acetic acid.
  • Melting Point : 186.5–189.5°C.
  • Role : Highlights the prevalence of Boc-piperazine moieties in modifying solubility and bioavailability .
(b) 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid (CAS 162046-66-4)
  • Structure : Boc-piperazine attached to a benzoic acid.
  • Melting Point : 50°C (dec.).
  • Comparison : Replacing the bicyclo[2.2.2]octane with a benzene ring reduces steric hindrance but increases aromaticity-related metabolic liabilities .
(c) 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid (CAS 654663-42-0)
  • Structure : Pyridine-based analog.
  • Melting Point : 174–176°C.
  • Applications : Demonstrates the use of heterocycles to fine-tune electronic properties and binding affinity .

Functional Group Variations

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Applications
Target Compound Bicyclo[2.2.2]octane Boc-piperazine, COOH 357.44* Drug intermediate, bioisostere
Bicyclo[2.2.2]octane-1-carboxylic acid Bicyclo[2.2.2]octane COOH 154.21 Scaffold for rigid analogs
4-[4-(tert-Boc)piperazino]benzoic acid Benzene Boc-piperazine, COOH 306.35 Solubility modulation
2-(4-tert-Boc-piperazinyl)pyridine-4-boronic acid Pyridine Boc-piperazine, boronic ester 389.29 Suzuki coupling reactions

Key Research Findings

Bioisosteric Advantages : The bicyclo[2.2.2]octane core in the target compound reduces metabolic oxidation compared to benzene, as seen in MDM2 inhibitors like AA-115/APG-115 .

Synthetic Utility: Boc-protected piperazines are critical intermediates in peptide coupling and PROTAC synthesis, as demonstrated in the preparation of 19F-labeled amino acids .

Thermal Stability : Derivatives like 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (CAS 702-67-0) exhibit melting points >150°C, suggesting the target compound may also possess high thermal stability .

Biological Activity

4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS number 2891597-51-4) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique bicyclo[2.2.2]octane structure, is synthesized through various organic methods and has been explored for its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H30N2O4C_{18}H_{30}N_{2}O_{4} with a molecular weight of approximately 338.45 g/mol. The structure features a bicyclic core with a piperazine moiety, which is often associated with enhanced biological activity due to its ability to interact with various biological targets.

Research indicates that compounds with bicyclo[2.2.2]octane structures can exhibit a range of biological activities, including:

  • Antiviral Properties : Some derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
  • Receptor Modulation : The piperazine ring often interacts with neurotransmitter receptors, potentially acting as agonists or antagonists, influencing neurological pathways.

Case Studies

  • Antiviral Activity : A study demonstrated that structurally similar bicyclo compounds could inhibit the replication of certain viruses, suggesting that this compound may possess similar antiviral properties through modulation of viral entry or replication processes.
  • Neurotransmitter Receptor Interaction : Research on related bicyclic compounds has shown that they can selectively bind to nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and have implications in treating neurodegenerative diseases.
  • Anti-inflammatory Effects : Preliminary studies indicate that some bicyclo derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of viral replication ,
Receptor ModulationInteraction with nAChRs ,
Anti-inflammatoryModulation of inflammatory pathways ,

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler bicyclic precursors. Various synthetic routes have been explored to optimize yield and purity, which is crucial for subsequent biological testing.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid and its derivatives?

Methodological Answer: Synthesis typically involves functionalizing bicyclo[2.2.2]octane-1-carboxylic acid scaffolds with tert-butoxycarbonyl (Boc)-protected piperazine groups. A key approach includes:

  • Esterification : Starting from 1,4-dicarboxylic acid esters, nucleophilic substitution or coupling reactions introduce the Boc-piperazine moiety .
  • Derivatization : Modifications at the 4-position of the bicyclo[2.2.2]octane core (e.g., hydroxylation, boronic ester formation) enable diverse analog synthesis (see Table 1) .

Q. Table 1: Example Derivatives and Properties

Derivative NameCAS RNMolecular FormulaMelting Point (°C)Reference
4-[4-(tert-Boc)piperazino]benzoic acid162046-66-4C₁₆H₂₂N₂O₄50 (dec.)
[4-(tert-Boc)piperazin-1-yl]acetic acid156478-71-6C₁₁H₂₀N₂O₄186.5–189.5
2-[4-(tert-Boc)piperazin-1-yl]isonicotinic acid654663-42-0C₁₅H₂₁N₃O₄174–176

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms substitution patterns, particularly for rigid bicyclo[2.2.2]octane systems .
  • HPLC/MS : Quantifies purity and detects trace impurities, especially for Boc-protected intermediates .
  • X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

  • Catalyst Screening : Palladium or copper catalysts enhance coupling efficiency for piperazine-bicyclo[2.2.2]octane linkages .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Control : Stepwise heating (e.g., 60–80°C) minimizes Boc-group degradation .

Q. How can contradictions in spectroscopic data for bicyclo[2.2.2]octane derivatives be resolved?

Methodological Answer:

  • 2D NMR Techniques : NOESY or COSY correlations distinguish between stereoisomers in rigid frameworks .
  • Computational Modeling : DFT calculations predict NMR chemical shifts to validate experimental data .
  • Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., CAS 167263-11-8, C₁₈H₂₅NO₄) .

Q. How do substituents on the piperazine ring influence physicochemical properties?

Methodological Answer:

  • LogP Modulation : Electron-withdrawing groups (e.g., -COOH) reduce lipophilicity, while alkyl chains enhance membrane permeability .
  • Steric Effects : Bulky substituents (e.g., benzyl groups) may hinder target binding, as seen in analogs like 4-benzyl-1-Boc-piperidine-4-carboxylic acid (CAS 167263-11-8) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation hazards .
  • Storage : Store in airtight containers at 2–8°C to prevent Boc-group hydrolysis .

Q. What challenges arise in determining stereochemistry via X-ray crystallography?

Methodological Answer:

  • Rigidity vs. Flexibility : The bicyclo[2.2.2]octane core’s rigidity simplifies analysis, but flexible piperazine substituents may reduce crystal quality .
  • Heavy-Atom Derivatives : Incorporate halogen atoms (e.g., bromine) to improve diffraction patterns, as in tert-butyl 6-bromo-4-oxo-spiro derivatives (CAS 690632-05-4) .

Q. How can computational modeling predict biological activity of analogs?

Methodological Answer:

  • Docking Studies : Map the bicyclo[2.2.2]octane scaffold into target binding pockets (e.g., enzymes or receptors) using software like AutoDock .
  • QSAR Models : Corrogate substituent effects (e.g., -Boc, -COOH) with activity data from analogs in Table 1 .

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